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PKC-iota-IN-19

PKC-iota X-ray crystallography post-kinase domain

ATP-competitive PKC inhibitors often confound target engagement studies. PKC-iota-IN-19 avoids this pitfall through a non-ATP-competitive mechanism, binding the post-kinase domain (Phe552/Asp553) as validated by X-ray crystallography (PDB 6ILZ). • High aqueous solubility (164 μg/mL) ensures accurate concentration control for SPR, ITC, and crystallography. • Metabolic stability in human liver microsomes (CL=5.1 μL/min/mg) enables long-term hepatocyte (Huh-7, HepG2) studies. • Supplied at ≥98% purity with reliable global logistics; ideal for probing PKC-ι-ECT2-Par6 signaling without ATP-dependent potency shifts.

Molecular Formula C21H22N6O
Molecular Weight 374.45
Cat. No. B1193396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC-iota-IN-19
SynonymsPKC-iota-IN 19;  PKC iota-IN-19;  PKC-iota-IN-19
Molecular FormulaC21H22N6O
Molecular Weight374.45
Structural Identifiers
SMILESO=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2
InChIInChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28)
InChIKeyYDMJAALVMGFGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKC-iota-IN-19: A Non-ATP-Competitive PKC-ι Inhibitor


PKC-iota-IN-19 (also known as PKC-iota inhibitor 1 or compound 19) is a synthetic small‑molecule inhibitor of atypical protein kinase C‑iota (PKC‑ι) that was developed through fragment‑based drug discovery. The compound binds to the post‑kinase domain (C‑terminal tail) of PKC‑ι rather than the ATP‑binding site, a mechanism that was confirmed by X‑ray crystallography (PDB 6ILZ) [1]. Its biochemical IC₅₀ against PKC‑ι is 0.34 μM, representing a >1,200‑fold improvement over the original pyridine fragment hit (IC₅₀ = 424 μM) [1]. The inhibitor is primarily used in oncology research targeting cancers in which PKC‑ι acts as an oncogenic driver, such as hepatocellular carcinoma and non‑small cell lung cancer [1].

Non-ATP-competitive PKC-ι inhibitor with post-kinase domain binding mode
Targets C-terminal tail residues not engaged by ATP-site inhibitors
Suitable for oncology signaling research in relevant cell models

Why PKC-iota-IN-19 Cannot Be Replaced by Other Inhibitors


PKC‑ι inhibitors vary widely in their binding modes (ATP‑competitive vs. non‑ATP‑competitive), selectivity profiles across the PKC family, and physicochemical properties. PKC-iota-IN-19 engages the post‑kinase domain residues Phe552 and Asp553, a binding site that is not targeted by ATP‑competitive inhibitors such as CRT0066854 or the more selective PKCiota-IN-49 [1]. ICA‑1, while also selective for PKC‑ι over PKC‑ζ, operates through a different scaffold and mechanism [2]. Consequently, the pharmacological consequences of inhibition—including effects on ECT2 phosphorylation, downstream Rac‑Pak‑Mek‑Erk signaling, and cellular antiproliferative potency—differ between these agents, making direct substitution without careful experimental validation scientifically unsound [1][2].

Binding site ATP-competitive inhibitors (e.g., CRT0066854, ICA-1) engage the ATP pocket – may shift cellular pathway outcomes.
Isoform profile Highly selective agents like ICA-1 or PKCiota-IN-49 alter multi-PKC readouts; broad inhibition context may be lost.
ADME properties Physicochemical and metabolic stability differences across compounds may change in vitro exposure and target engagement.

Quantitative Differentiation Against Key PKC-ι Inhibitors


Non-ATP-Competitive Binding Mode

Unlike all major PKC‑ι inhibitor comparators that occupy the ATP‑binding pocket, PKC-iota-IN-19 (compound 19) binds exclusively to the C‑terminal tail (post‑kinase domain) of PKC‑ι, interacting with residues Phe552 and Asp553 as shown in the co‑crystal structure (PDB 6ILZ, resolution 3.26 Å) [1]. CRT0066854, PKCiota-IN-49, and ICA‑1 are all ATP‑competitive inhibitors [2]. This binding‑site divergence means PKC-iota-IN-19 does not compete with ATP and is not subject to shifts in apparent potency caused by intracellular ATP concentrations, a known limitation of ATP‑competitive kinase inhibitors [1].

Non-ATP binding
Class-level
Post-kinase domain (Phe552, Asp553) vs ATP site
Orthogonal binding avoids ATP-competition artifacts in pathway studies.
Crystal structure PDB 6ILZ confirms target engagement.
PKC-iota X-ray crystallography post-kinase domain

Biochemical Potency Against PKC-ι

In a biochemical inhibition assay, PKC-iota-IN-19 exhibits an IC₅₀ of 0.34 μM against PKC‑ι [1]. This potency is 3.9‑fold weaker than ICA‑1 (IC₅₀ = 0.1 μM [2]) and 121‑fold weaker than PKCiota-IN-49 (IC₅₀ = 2.8 nM ), but 1,247‑fold more potent than the original fragment hit pyridine‑amide (IC₅₀ = 424 μM [1]) and 294‑fold stronger than the legacy inhibitor aurothiomalate (IC₅₀ ≈ 100 μM [2]).

Biochemical IC₅₀
Reported
0.34 μM
Supports mechanistic studies where ultra-high affinity is not required.
3.9-fold less potent than ICA-1; 121-fold less than PKCiota-IN-49.
PKC-iota IC50 biochemical assay

Cellular Antiproliferative Activity in Hepatocellular Carcinoma

The growth inhibition of Huh‑7 hepatocellular carcinoma cells by PKC-iota-IN-19 yields a GI₅₀ of 11.3 μM, while the ATP‑competitive comparator CRT0066854 achieves a GI₅₀ of 3.1 μM under the same assay conditions [1]. The 3.6‑fold weaker cellular potency of PKC-iota-IN-19 correlates with its low passive permeability (Caco‑2 Papp A–B = 0.28 × 10⁻⁶ cm/s) and suggests that intracellular target engagement may be limited by membrane traversal rather than by intrinsic target affinity [1].

Cellular GI₅₀ (Huh-7)
Head-to-head
11.3 μM
Allows mechanistic window before overt cytotoxicity in HCC models.
3.6-fold higher than CRT0066854; limited by passive permeability.
hepatocellular carcinoma GI50 antiproliferative

Physicochemical and ADME Profile

PKC-iota-IN-19 demonstrates high aqueous solubility (164 μg/mL at pH 7.4) but low Caco‑2 permeability (Papp A–B = 0.28 × 10⁻⁶ cm/s) and moderate metabolic stability in human liver microsomes (CL = 5.1 μL/min/mg protein) [1]. By comparison, many ATP‑competitive PKC‑ι inhibitors with lower molecular weight and fewer hydrogen‑bond donors (e.g., PKCiota-IN-49, MW = 395.46 vs. 374.44 for PKC-iota-IN-19) are expected to exhibit better permeability, although direct head‑to‑head ADME data are not publicly available . The high solubility of PKC-iota-IN-19 simplifies in vitro formulation (e.g., DMSO stock preparation) compared to poorly soluble candidates.

ADME profile
Class-level
Solubility 164 μg/mL | Papp 0.28×10⁻⁶ cm/s
High solubility aids in vitro formulation; low permeability limits intracellular work.
No direct comparator ADME data publicly available.
ADME Caco-2 permeability aqueous solubility

Intra-PKC Family Selectivity

In limited profiling against PKC‑α (classical), PKC‑ε (novel), and PKC‑ζ (atypical), PKC-iota-IN-19 and its close analogs (17, 20) showed "little selectivity within the PKC family" [1]. In contrast, ICA‑1 spares the closely related atypical PKC‑ζ at concentrations up to 0.1 μM, demonstrating at least >10‑fold selectivity for PKC‑ι over PKC‑ζ [2]; PKCiota-IN-49 achieves >20‑fold selectivity over PKC‑α and PKC‑β . The relative lack of isoform selectivity of PKC-iota-IN-19 may be advantageous in contexts where concurrent inhibition of multiple PKC isoforms is mechanistically informative or therapeutically desirable.

Isoform selectivity
Reported
Broad activity (PKC-α, ε, ζ within ~2-fold)
Valuable for pan-PKC signaling studies; not for single-isoform dissection.
ICA-1 >10-fold selective over PKC-ζ; PKCiota-IN-49 >20-fold over α/β.
PKC isoform selectivity PKC-α PKC-ζ

Metabolic Stability in Human Liver Microsomes

PKC-iota-IN-19 showed moderate clearance in mouse liver microsomes (CL = 71 μL/min/mg) but excellent stability in human liver microsomes (CL = 5.1 μL/min/mg), a 13.9‑fold difference that highlights species‑dependent metabolism [1]. No comparable human‑vs‑mouse microsomal stability data are publicly available for ICA‑1 or PKCiota-IN-49, making cross‑compound comparison impossible at this time. This human‑preferential stability suggests that PKC-iota-IN-19 may exhibit longer half‑life in human‑based in vitro systems (e.g., primary human hepatocyte assays) compared to mouse models, an important consideration for translational research.

Metabolic stability
Data to verify
HLM CL 5.1 μL/min/mg; MLM 71 μL/min/mg
Supports longer human in vitro studies; caution in mouse model translation.
13.9-fold higher human microsomal stability; no comparator data.
metabolic stability human liver microsomes in vitro clearance

Optimal Research Application Scenarios


Biophysical and Structural Biology Studies

Because PKC-iota-IN-19 is the only currently available inhibitor with a co‑crystal structure confirming binding to the C‑terminal tail (Phe552, Asp553) of PKC‑ι [1], it is the preferred tool compound for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray crystallography experiments designed to probe post‑kinase domain dynamics. Its high aqueous solubility (164 μg/mL) ensures accurate concentration control during biophysical measurements [1].

ATP-Independent PKC-ι Signaling in Cancer Cells

Researchers studying the oncogenic PKC‑ι‑ECT2‑Par6 signaling axis without confounding ATP‑competition effects should select PKC-iota-IN-19, as its non‑ATP‑competitive binding mode avoids the intracellular ATP‑dependent potency shifts that affect CRT0066854, PKCiota-IN-49, and ICA‑1 [1]. The compound's moderate GI₅₀ (11.3 μM in Huh‑7 cells) allows sufficient target engagement for pathway analysis before overt cytotoxicity occurs [1].

Pan-PKC Inhibition Profiling

When the experimental goal is to inhibit multiple PKC isoforms simultaneously rather than achieve isoform‑selective pharmacology, PKC-iota-IN-19's broad activity across PKC‑α, PKC‑ε, and PKC‑ζ (all within ~2‑fold of PKC‑ι potency) makes it a suitable pan‑PKC probe, in contrast to the highly selective ICA‑1 (>10‑fold over PKC‑ζ) or PKCiota-IN-49 (>20‑fold over PKC‑α/β) [1][2].

Human Hepatocellular Carcinoma Models

PKC-iota-IN-19 exhibits high metabolic stability in human liver microsomes (CL = 5.1 μL/min/mg) [1], making it particularly suitable for long‑term treatment studies in human hepatocyte or HCC‑derived models (e.g., Huh‑7, HepG2) where rapid compound clearance would otherwise compromise data quality. However, its low Caco‑2 permeability must be considered when interpreting intracellular target engagement results [1].

Application
Selection Property
Validation Focus
Biophysical & structural biology
Non-ATP competitive post-kinase domain probe
Target engagement via SPR, ITC, or crystallography
PKC-ι signaling in cancer models
Non-ATP competitive mechanism
Pathway analysis without ATP-competition artifacts
Pan-PKC signaling studies
Broad PKC isoform coverage
Multi-isoform pathway interpretation
Human HCC model studies
High human microsomal stability
Long-duration exposure in hepatocyte models
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